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Compound Name:
1-(2-Chlorophenyl)piperazine

hydrochloride

CAS No.: 55974-33-9

Cat. No.: B3029160

Get Quote

Executive Summary: The Isomer Distinction
1-(2-Chlorophenyl)piperazine (oCPP) is a phenylpiperazine derivative often confused with its

meta-isomer, mCPP. While mCPP is a well-known active metabolite of the antidepressant

Trazodone and a designer drug, oCPP is primarily encountered as a synthetic impurity (e.g., in

Aripiprazole synthesis) or a "legal high" adulterant.

The critical distinction lies in their "performance" as pharmacological probes and analytical

targets:

Pharmacology: oCPP is a 5-HT2C Antagonist, whereas mCPP is a 5-HT2C Agonist.

Analytics: Both isomers share identical mass spectral fragmentation (m/z 154, 196), making

them indistinguishable by standard GC-MS without rigorous retention time calibration.
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Cross-Reactivity: Both exhibit significant cross-reactivity with amphetamine immunoassays,

posing a high risk of false positives in forensic and clinical drug screening.

Immunoassay Cross-Reactivity: The "False
Positive" Trap
Researchers and toxicologists must treat oCPP as a high-risk interference substance in urine

drug screens (UDS). Like mCPP, the oCPP molecule mimics the phenethylamine backbone

recognized by antibodies in amphetamine/methamphetamine assays.

Comparative Interference Profile
Assay Target

oCPP Cross-
Reactivity

mCPP Cross-
Reactivity

Mechanism of
Interference

Amphetamines High Probability Proven (High)

Phenylpiperazine ring

mimics the

phenethylamine

epitope.

MDMA (Ecstasy) Moderate High

Structural similarity to

MDMA

(methylenedioxy-

methamphetamine).

Trazodone Screen Negative Positive

oCPP is not a major

metabolite of

Trazodone (unlike

mCPP).

Critical Insight: A positive Amphetamine screen in a patient taking Trazodone is usually due to

mCPP. However, if Trazodone is absent, the presence of oCPP suggests intake of illicit "party

pills" or designer piperazines.
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Analytical Decision Tree
The following diagram illustrates the workflow to resolve false positives caused by

chlorophenylpiperazines.
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Caption: Workflow for distinguishing true amphetamine positives from piperazine cross-

reactivity. Note that Mass Spectrometry alone cannot distinguish oCPP from mCPP.

Pharmacological Performance: Receptor Selectivity
For researchers using oCPP as a ligand, its performance profile is distinct from mCPP. While

mCPP is often used to induce anxiety or hypophagia (via 5-HT2C activation), oCPP acts as an

antagonist.

Binding Affinity & Functional Activity

Receptor
1-(2-
Chlorophenyl)piperazine
(oCPP)

1-(3-
Chlorophenyl)piperazine
(mCPP)

5-HT2C Antagonist (High Affinity) Agonist (Ki ≈ 3.4 nM)

5-HT1A
Agonist/Partial Agonist (High

Affinity, Ki < 10 nM)
Low Affinity (Ki > 100 nM)

5-HT2A Antagonist (Moderate Affinity) Partial Agonist (Ki ≈ 32 nM)

Dopamine D3 Moderate Affinity Low Affinity

Key Experimental Application:
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Use mCPP to study serotonin syndrome, anxiety induction, and appetite suppression.

Use oCPP (or its derivatives) when targeting 5-HT1A activation or 5-HT2C blockade (e.g.,

atypical antipsychotic development).

Experimental Protocols
Protocol A: GC-MS Differentiation of Isomers
Since oCPP, mCPP, and pCPP (para-isomer) share the same molecular weight (196.68 g/mol )

and fragmentation pattern, chromatographic separation is mandatory.

Sample Prep: Acid hydrolysis (if detecting metabolites) followed by Liquid-Liquid Extraction

(LLE) using hexane or chlorobutane at pH 10.

Derivatization: Optional. Acetylation (using acetic anhydride) improves peak shape and

separation.

GC Conditions:

Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

Temperature Program: Start 100°C (1 min), ramp 15°C/min to 280°C.

Carrier Gas: Helium at 1.0 mL/min.

Identification Criteria:

Target Ions: m/z 196 (Molecular Ion), 154 (Base Peak), 138.

Retention Time (Approximate):

oCPP: Elutes earlier or later than mCPP depending on column polarity (typically distinct

by 0.2–0.5 mins). Standards must be run in the same sequence.

Protocol B: Immunoassay Cross-Reactivity Testing
To verify oCPP interference in your specific assay (e.g., ELISA or EMIT):
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Preparation: Dissolve 1-(2-Chlorophenyl)piperazine hydrochloride in drug-free urine to

create a stock solution (e.g., 100,000 ng/mL).

Dilution Series: Prepare spikes at 500, 1,000, 5,000, and 10,000 ng/mL.

Assay Run: Analyze samples using the Amphetamine reagent kit.

Calculation:
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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